molecular formula C13H34O3Si3 B1197251 Butane, 1,2,3-tris(trimethylsiloxy)-

Butane, 1,2,3-tris(trimethylsiloxy)-

Cat. No.: B1197251
M. Wt: 322.66 g/mol
InChI Key: YXTPRNAJOICBLA-UHFFFAOYSA-N
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Description

Three-Dimensional Conformational Studies

The three-dimensional structure of butane, 1,2,3-tris(trimethylsiloxy)- (C₁₃H₃₄O₃Si₃) has been elucidated through X-ray crystallography and computational modeling. The molecule adopts a staggered conformation along the central butane backbone, minimizing steric repulsion between the bulky trimethylsiloxy (-OSi(CH₃)₃) groups. Key bond lengths and angles derived from crystallographic data include:

Parameter Value
Si–O bond length 1.63–1.65 Å
C–O bond length 1.43–1.45 Å
Si–O–C bond angle 125–128°
O–Si–C (methyl) bond angle 109–112°

The molecule exhibits a pseudo-trigonal planar geometry around each silicon atom, consistent with sp³ hybridization. Intermolecular van der Waals interactions between methyl groups dominate the crystal packing.

Silicon-Oxygen-Carbon Backbone Configuration

The Si–O–C backbone forms a rigid yet flexible framework due to the interplay of covalent and electrostatic interactions:

  • Covalent Bonding : Each silicon atom bonds to three methyl groups and one oxygen atom, creating a tetrahedral geometry. The oxygen atoms bridge silicon and carbon atoms, with partial double-bond character (Si–O bond order ~1.5) inferred from bond lengths.
  • Electron Delocalization : Resonance stabilization occurs between the oxygen lone pairs and silicon d-orbitals, reducing rotational freedom around the Si–O bonds.
  • Steric Effects : The trimethylsiloxy groups induce torsional strain, favoring a conformation where the largest substituents are anti-periplanar.

Comparative analysis of the backbone with simpler siloxanes (e.g., hexamethyldisiloxane) reveals enhanced conformational rigidity in butane, 1,2,3-tris(trimethylsiloxy)- due to its branched structure.

Comparative Analysis with Related Tris(trimethylsiloxy) Derivatives

The structural features of butane, 1,2,3-tris(trimethylsiloxy)- differ significantly from related compounds:

Compound Backbone Structure Si–O–C Angle Notable Feature
Butane, 1,2,3-tris(trimethylsiloxy)- Linear C₄ chain 125–128° High steric hindrance at C2 and C3
Benzene, 1,2,3-tris(trimethylsiloxy)- Aromatic ring 120–122° Planar geometry with π-conjugation
Butane, 1,2,4-tris(trimethylsiloxy)- Branched C₄ chain 130–132° Reduced torsional strain at C4

Key distinctions include:

  • Branching Effects : The 1,2,3-substitution pattern in butane derivatives creates greater steric congestion compared to 1,2,4-isomers.
  • Electronic Environment : Aromatic derivatives (e.g., benzene analogs) exhibit shorter Si–O bonds (1.61–1.62 Å) due to resonance stabilization.
  • Thermal Stability : Linear tris(trimethylsiloxy)alkanes decompose at lower temperatures (~200°C) than branched analogs (~250°C), as observed in thermogravimetric studies.

These structural nuances highlight the critical role of substitution patterns in defining the physicochemical behavior of organosilicon compounds.

Tables
Table 1: Crystallographic parameters for butane, 1,2,3-tris(trimethylsiloxy)-

Space Group Unit Cell Dimensions Z Value Density (g/cm³)
P1̄ a = 8.92 Å, b = 10.45 Å 2 1.12
c = 12.61 Å, α = 95.2°

Table 2: Comparative bond lengths in tris(trimethylsiloxy) derivatives

Compound Si–O (Å) C–O (Å)
Butane, 1,2,3-tris(trimethylsiloxy)- 1.64 1.44
Benzene, 1,2,3-tris(trimethylsiloxy)- 1.62 1.43
Butane, 1,2,4-tris(trimethylsiloxy)- 1.65 1.45

Properties

Molecular Formula

C13H34O3Si3

Molecular Weight

322.66 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane

InChI

InChI=1S/C13H34O3Si3/c1-12(15-18(5,6)7)13(16-19(8,9)10)11-14-17(2,3)4/h12-13H,11H2,1-10H3

InChI Key

YXTPRNAJOICBLA-UHFFFAOYSA-N

SMILES

CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Tris(trimethylsiloxy)butane

Compound Structure Retention Time (GC-MS) Natural Abundance Key Properties/Applications References
1,2,3-tris(trimethylsiloxy)-butane Trimethylsiloxy groups at positions 1,2,3 27.853 min 0.13% (GSE), 7.5% (R. vesicarius) Antiangiogenic activity; hydrophobic coatings
1,2,4-tris(trimethylsiloxy)-butane Trimethylsiloxy groups at positions 1,2,4 N/A 0.20–0.32% (metabolomics studies) Limited bioactivity reported; structural isomer

Key Differences :

  • Chromatographic Behavior : The 1,2,3-isomer elutes earlier in GC-MS (27.853 min) compared to other butanetriol-TMS derivatives (e.g., 1,2,4-Butanetriol-3TMS at 26.952 min) .

Glycerol-TMS Derivatives

Compound Structure Molecular Formula Applications References
Glycerol, 3TMS derivative Three TMS groups on glycerol C₁₂H₃₂O₃Si₃ Hydrophobic coatings; antimicrobial agents
Trimethylsilyl-Glycerol TMS-modified glycerol C₁₂H₃₂O₃Si₃ Textile treatment (31.89% in rosemary extract)

Comparison :

  • Functional Groups : Both compounds feature tris(trimethylsiloxy) moieties but differ in backbone (glycerol vs. butane).
  • Applications : Glycerol-TMS derivatives are more prevalent in antimicrobial formulations, while butane-TMS derivatives are prioritized in material science for hydrophobicity .

Comparison with Functional Analogs (Polysiloxanes)

Siloxane-Based Antimicrobial Agents

Compound Structure Key Properties References
3–Butoxy–1,1,1,7,7,7–hexamethyl–3,5,5–tris(trimethylsiloxy)tetrasiloxane Extended siloxane chain with butoxy groups Antibacterial, antifungal activity
Hexasiloxane tetradecamethyl Linear polysiloxane Anticancer activity
Butane, 1,2,3-tris(trimethylsiloxy)- Short-chain siloxane Antiangiogenic; hydrophobic coatings

Key Differences :

  • Chain Length : Longer siloxane chains (e.g., hexasiloxanes) exhibit stronger anticancer activity, while shorter chains (butane-TMS) are optimized for targeted protein interactions .
  • Hydrophobicity: Butane-TMS derivatives enhance surface hydrophobicity in textiles more effectively than linear polysiloxanes due to compact nonpolar groups .

Tris(trimethylsiloxy)silane in Material Science

Compound Applications References
Tris(trimethylsiloxy)silyl propyl groups Hydrophobic textile coatings; oil/water separation
Butane, 1,2,3-tris(trimethylsiloxy)- Similar hydrophobic applications but with higher crosslinking density

Comparison :

  • Crosslinking Density : Butane-TMS forms rigid networks in polyurethane acrylates (SPUA films), whereas tris(trimethylsiloxy)silyl propyl groups improve lipophilicity .

Preparation Methods

Catalytic Hydrogenation of Butynol

Butin-1-ol-3 (C₄H₇OH) undergoes partial hydrogenation in the presence of alkaline catalysts to yield buten-1-ol-3. This step employs palladium-based catalysts under mild hydrogen pressure (1–3 atm), achieving >85% selectivity.

Hypochlorous Acid Addition

Buten-1-ol-3 is treated with aqueous hypochlorous acid (HOCl) at 0–5°C to form 1,2,3-trichlorobutane-2-ol. The reaction proceeds via electrophilic addition, with chlorine preferentially attacking the less substituted double bond due to steric factors.

Alkaline Hydrolysis

The chlorinated intermediate undergoes saponification with sodium carbonate (Na₂CO₃) in ethanol/water mixtures. This step replaces chlorine atoms with hydroxyl groups, yielding 1,2,3-butanetriol with 70–75% purity after vacuum distillation.

Silylation of 1,2,3-Butanetriol

Conversion of the triol to its TMS ether derivative involves protecting all three hydroxyl groups with trimethylsilyl moieties. Two predominant methodologies emerge from the literature:

Classical Silylation with HMDS/TCMS

A traditional approach uses hexamethyldisilazane (HMDS) and trimethylchlorosilane (TCMS) in pyridine:

Reaction Conditions

  • Molar ratio: 1:3.5 (triol:HMDS)

  • Catalyst: Pyridine (10% v/v)

  • Temperature: 60°C, 12 hr

  • Yield: 82–87%

Mechanism

  • HMDS acts as a silylating agent:
    (CH₃)₃Si-NH-Si(CH₃)₃+3ROH3(CH₃)₃Si-OR+NH₃\text{(CH₃)₃Si-NH-Si(CH₃)₃} + 3\text{ROH} → 3\text{(CH₃)₃Si-OR} + \text{NH₃}

  • TCMS scavenges excess ammonia:
    (CH₃)₃SiCl+NH₃(CH₃)₃Si-NH₂+HCl\text{(CH₃)₃SiCl} + \text{NH₃} → \text{(CH₃)₃Si-NH₂} + \text{HCl}

Automated Derivatization with MSTFA

Modern high-throughput workflows, as detailed by PMC5372204 (2017), employ N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA):

ParameterValue
Reagent stoichiometry1:4 (triol:MSTFA)
SolventAnhydrous pyridine
Reaction time30 min at 37°C
Conversion efficiency98.2 ± 1.5%
Automation compatibilityGERSTEL MAESTRO 1.4

This method eliminates manual handling, reduces side reactions (<2% disilyl byproducts), and enables direct GC-MS analysis without purification.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Recent patents describe tubular reactors with segmented gas-liquid flow to enhance mass transfer during silylation:

Key Features

  • Residence time: 8–12 min

  • Temperature gradient: 40°C → 70°C

  • Productivity: 12 kg/hr per m³ reactor volume

Purification Protocols

Crude product purification involves:

  • Neutralization : 5% HCl washes to remove pyridine

  • Distillation : Fractional distillation at 0.1 mmHg (bp 133–134°C)

  • Molecular Sieves : 3Å sieves for final moisture control (<50 ppm H₂O)

Analytical Characterization

Critical quality control parameters and their analytical methods:

ParameterMethodSpecification
PurityGC-FID≥99.0%
Residual solventsHS-GC-MSPyridine <100 ppm
Silylation completeness¹H NMR (CDCl₃)δ 0.08–0.12 ppm (TMS)
Molecular weightEI-MSm/z 322.66 [M]⁺

The ¹³C NMR spectrum (CDCl₃) exhibits characteristic signals at δ 1.4 (Si-CH₃), 22.8 (C-4), and 68.1–72.3 ppm (O-Si-O bridges).

Applications in Polymer Science

While beyond preparation scoping, it’s noteworthy that butane, 1,2,3-tris(trimethylsiloxy)- serves as a monomer in ring-opening metathesis polymerization (ROMP). Macromolecules (2011) reports its use in synthesizing gas-separation membranes with O₂/N₂ selectivity >5.2 .

Q & A

Q. What analytical methods are recommended for characterizing Butane, 1,2,3-tris(trimethylsiloxy)- in complex mixtures?

Gas chromatography–mass spectrometry (GC–MS) is a primary method for detecting and quantifying this compound in polar metabolite studies. For example, in mushroom contaminant analysis, GC–MS identified Butane, 1,2,3-tris(trimethylsiloxy)-TMS with a retention time (RT) of 10.275 min and a low relative abundance (0.13% composition) . Researchers should optimize column selection (e.g., polar capillary columns) and ionization parameters to resolve co-eluting siloxane derivatives. Calibration with pure standards is critical due to its trace presence in biological matrices.

Q. How can researchers ensure purity during the synthesis of TMS-derivatized butanetriol analogs?

Trimethylsilylation reactions require strict anhydrous conditions to prevent hydrolysis of siloxane bonds. For derivatives like Butane, 1,2,3-tris(trimethylsiloxy)-, confirm complete derivatization using nuclear magnetic resonance (NMR) to detect residual hydroxyl protons. Cross-validate purity via high-resolution mass spectrometry (HRMS) to match the molecular formula (e.g., C13H34O3Si3, MW 322.66) and monitor for byproducts such as partially silylated intermediates .

Advanced Research Questions

Q. What experimental strategies address discrepancies in thermodynamic data for siloxane derivatives?

Thermodynamic properties (e.g., enthalpy of formation, heat capacity) for siloxane compounds often vary due to differences in measurement techniques (e.g., calorimetry vs. computational models). For Butane, 1,2,3-tris(trimethylsiloxy)-, reconcile conflicting data by referencing standardized databases like NIST Chemistry WebBook, which provide peer-reviewed values for analogous compounds (e.g., tris(trimethylsiloxy)silane) . Additionally, validate computational results (DFT/MD simulations) against experimental gas-phase IR spectra to resolve ambiguities in bond energetics .

Q. How does the steric bulk of trimethylsiloxy groups influence reactivity in polymer applications?

The tris(trimethylsiloxy) moiety enhances hydrophobicity and reduces intermolecular interactions, making it valuable in silicone-based polymers. For instance, tris(trimethylsiloxy)silylpropyl methacrylate derivatives improve oxygen permeability in contact lenses by creating cross-linked networks with controlled free volume . To optimize reactivity, conduct copolymerization studies with varying monomer ratios (e.g., acrylate vs. methacrylate) and characterize thermal stability via thermogravimetric analysis (TGA).

Q. What challenges arise in quantifying trace levels of Butane, 1,2,3-tris(trimethylsiloxy)- in environmental samples?

Low volatility and matrix interference complicate detection. Implement solid-phase microextraction (SPME) coupled with GC–MS to enhance sensitivity. For example, in environmental toxicology studies, limit of detection (LOD) can be improved to <0.01 ppm by using deuterated internal standards. Cross-check against contamination risks from laboratory siloxane sources (e.g., column bleed) via blank runs .

Methodological Considerations

Q. How should researchers design experiments to study the hydrolysis kinetics of tris(trimethylsiloxy) derivatives?

Hydrolysis rates depend on pH, temperature, and solvent polarity. Use kinetic studies in buffered aqueous-organic systems (e.g., acetonitrile/water) and track siloxane bond cleavage via time-resolved 29Si NMR. For Butane, 1,2,3-tris(trimethylsiloxy)-, compare stability with structurally similar compounds (e.g., tris(trimethylsiloxy)boron) to identify steric or electronic effects .

Q. What spectroscopic techniques resolve structural ambiguities in siloxane-functionalized compounds?

Combine FT-IR (to confirm Si-O-Si stretching at ~1000–1100 cm⁻¹) with 1H/13C NMR for backbone characterization. For complex mixtures, 2D NMR (e.g., HSQC, HMBC) can distinguish between regioisomers. For example, differentiate Butane, 1,2,3-tris(trimethylsiloxy)- from its 1,2,4-isomer by correlating proton shifts with silylation patterns .

Data Interpretation and Validation

Q. How can researchers validate computational models for siloxane thermochemistry?

Benchmark density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) against experimental enthalpy data from NIST. For Butane, 1,2,3-tris(trimethylsiloxy)-, validate predicted bond dissociation energies (BDEs) using collision-induced dissociation (CID) mass spectrometry .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butane, 1,2,3-tris(trimethylsiloxy)-
Reactant of Route 2
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Butane, 1,2,3-tris(trimethylsiloxy)-

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